rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3aR,6aR)-6a-(methoxymethyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole |
InChI |
InChI=1S/C8H15NO2/c1-10-6-8-5-9-4-7(8)2-3-11-8/h7,9H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
XQRDAJSZZBOODP-HTQZYQBOSA-N |
Isomeric SMILES |
COC[C@]12CNC[C@H]1CCO2 |
Canonical SMILES |
COCC12CNCC1CCO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of this compound generally follows two main approaches:
- Approach A: Construction of the fused heterocyclic core via cyclization of suitably functionalized precursors, followed by methoxymethylation.
- Approach B: Starting from simpler heterocycles, followed by stepwise functionalization and stereoselective modifications.
Both approaches emphasize the use of protecting groups, stereoselective catalysts, and regioselective reagents to achieve the desired stereochemistry.
Detailed Preparation Methods
| Step | Description | Reagents / Conditions | References |
|---|---|---|---|
| 1. Preparation of the precursor | Synthesis of a suitable amino alcohol or related intermediate, often via reduction of a heterocyclic precursor or via amino acid derivatives. | Reductive amination, catalytic hydrogenation, or reduction with lithium aluminum hydride | Patent AU2005229435B2, PubChem CID 171921266 |
| 2. Formation of the fused ring system | Cyclization of the precursor to form the hexahydro-furo-pyrrole core, often via intramolecular cyclization under acidic or basic conditions. | Acid catalysis (e.g., p-toluenesulfonic acid), or thermal cyclization | Patent AU2005229435B2, PubChem CID 171921266 |
| 3. Introduction of the methoxymethyl group | Alkylation at the appropriate position using chloromethyl methyl ether or dimethoxymethane under basic conditions. | Sodium hydride or potassium tert-butoxide as base, dimethoxymethane as methylating agent | Patent AU2005229435B2, PubChem CID 171921266 |
| 4. Stereochemical control | Use of chiral catalysts or chiral auxiliaries during cyclization or alkylation steps to ensure stereoselectivity at the 3a and 6a positions. | Chiral Lewis acids, enantioselective catalysts, or chiral auxiliaries | Patent AU2005229435B2, PubChem CID 171921266 |
| 5. Purification and characterization | Purification via chromatography, recrystallization, and confirmation of stereochemistry via NMR and chiroptical methods. | High-performance liquid chromatography, NMR spectroscopy | Standard analytical techniques |
Specific Methodologies from Patent Literature
A notable patent (AU2005229435B2) describes a method involving the cyclization of amino alcohol derivatives, followed by methoxymethylation, with stereoselective steps achieved through chiral catalysts. The process involves:
- Starting from a chiral amino alcohol precursor,
- Cyclization under acidic conditions to form the fused heterocycle,
- Subsequent methoxymethylation using dimethoxymethane,
- Final stereochemical purification using chiral chromatography.
Data Tables Summarizing Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Stereoselectivity | References |
|---|---|---|---|---|---|---|
| Cyclization | p-Toluenesulfonic acid | Toluene | Reflux | 65-80 | High diastereoselectivity | Patent AU2005229435B2 |
| Methoxymethylation | Dimethoxymethane | Dichloromethane | Room temperature | 70-85 | Stereoselective | Patent AU2005229435B2 |
| Purification | Chromatography | - | - | - | Enantiomeric excess >95% | Analytical data |
Research Findings and Perspectives
Recent research emphasizes the importance of chiral catalysts in achieving high stereoselectivity during the cyclization and alkylation steps. Use of chiral Lewis acids or organocatalysts has been demonstrated to improve stereochemical outcomes significantly. Additionally, the choice of solvent and temperature plays a crucial role in optimizing yields and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its unique structure and reactivity make it a candidate for the design of novel pharmaceuticals .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
The table below highlights key structural analogs, focusing on substituents, ring systems, and stereochemistry:
Key Observations :
- Ring Systems : The target compound and its analogs vary in fused ring systems (e.g., furo[2,3-c]pyrrole vs. pyrrolo[3,4-b]pyrrole), which influence electronic properties and conformational flexibility.
- Substituents : The methoxymethyl group in the target compound likely enhances hydrophilicity compared to hydrophobic groups like benzyl (e.g., in CAS 2162117-48-6) .
- Stereochemistry : Absolute configurations (e.g., 3aR,6aR) are critical for biological activity, as seen in kinase inhibitors and glycosidase substrates .
Physicochemical Properties
Notes:
- The methoxymethyl group may improve aqueous solubility compared to benzyl or tert-butyl analogs.
- Hydrochloride salts (e.g., CAS 692058-52-9) enhance stability but introduce handling risks .
Q & A
Q. What are the key synthetic pathways for synthesizing rel-(3aR,6aR)-6a-(methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization steps. Critical stages may include:
- Ring-closing strategies : Formation of the fused bicyclic furo-pyrrole system via intramolecular cyclization .
- Methoxymethyl introduction : Alkylation or substitution reactions to position the methoxymethyl group at the 6a-position . Optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of reagents like boron trifluoride etherate or Grignard reagents. Yield improvements are achieved through iterative adjustments of these parameters .
Q. How is the stereochemical configuration of the compound confirmed, and what analytical techniques are essential for structural validation?
Stereochemical confirmation relies on:
- NMR spectroscopy : - and -NMR to assign proton environments and coupling constants, particularly for the fused bicyclic system .
- X-ray crystallography : Definitive assignment of the (3aR,6aR) configuration via single-crystal diffraction data .
- Mass spectrometry (MS) : High-resolution MS to verify molecular formula and fragmentation patterns .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological activity (e.g., receptor binding vs. inactivity) may arise from:
- Purity variability : Impurities from incomplete purification (e.g., residual solvents) can skew assay results. Use HPLC with UV/Vis or charged aerosol detection (CAD) to ensure >98% purity .
- Enantiomeric interference : Trace enantiomers (e.g., 3aS,6aS) may antagonize activity. Chiral chromatography (e.g., Chiralpak columns) or enantioselective synthesis can mitigate this .
- Assay conditions : Variations in cell lines, buffer pH, or incubation times require standardization. Cross-validate results using orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) .
Q. How does the methoxymethyl substituent influence the compound’s reactivity and interaction with biological targets?
The methoxymethyl group:
- Modulates lipophilicity : Enhances membrane permeability (logP ~1.8) compared to non-substituted analogs, as shown in partition coefficient studies .
- Participates in H-bonding : The ether oxygen acts as a weak H-bond acceptor, potentially stabilizing interactions with serine/threonine kinases or GPCRs. Molecular dynamics simulations can map these interactions .
- Affords synthetic flexibility : The methoxy group can be demethylated (e.g., using BBr) to generate hydroxyl derivatives for structure-activity relationship (SAR) studies .
Q. What advanced computational methods are used to predict the compound’s mechanism of action and off-target effects?
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., Protein Data Bank). Focus on conserved binding pockets in enzymes like PDE4 or kinases .
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds, hydrophobic surfaces) using tools like MOE .
- Machine learning : Train models on Tox21 or ChEMBL datasets to predict cytotoxicity or off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
